molecular formula C11H12N2S B12595211 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- CAS No. 647011-31-2

3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)-

Cat. No.: B12595211
CAS No.: 647011-31-2
M. Wt: 204.29 g/mol
InChI Key: JQSCDVRNBGEOIE-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- is an organic compound that belongs to the class of nitriles and pyridines This compound features a pyridine ring substituted with a nitrile group, a 2-methyl-1-propenyl group, and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Nitrile Group: This step might involve the use of cyanation reactions.

    Substitution with 2-Methyl-1-Propenyl and Methylthio Groups: These groups can be introduced through alkylation or thiolation reactions using appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted pyridines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine

Industry

    Agrochemicals: Possible use in the development of pesticides or herbicides.

    Materials Science: Utilized in the creation of novel materials with unique properties.

Mechanism of Action

The mechanism of action for 3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- would depend on its specific application. In pharmaceuticals, it might interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and methylthio groups could play a role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarbonitrile: Lacks the additional substituents, making it less complex.

    6-(2-Methyl-1-propenyl)-2-(methylthio)pyridine: Similar structure but without the nitrile group.

Uniqueness

3-Pyridinecarbonitrile, 6-(2-methyl-1-propenyl)-2-(methylthio)- is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

CAS No.

647011-31-2

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

6-(2-methylprop-1-enyl)-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C11H12N2S/c1-8(2)6-10-5-4-9(7-12)11(13-10)14-3/h4-6H,1-3H3

InChI Key

JQSCDVRNBGEOIE-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=NC(=C(C=C1)C#N)SC)C

Origin of Product

United States

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